molecular formula C14H18FNO B7545584 2-fluoro-N-(2-methylcyclohexyl)benzamide

2-fluoro-N-(2-methylcyclohexyl)benzamide

Cat. No.: B7545584
M. Wt: 235.30 g/mol
InChI Key: UJUIRXDCOVYBAO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methylcyclohexyl)benzamide is a fluorinated benzamide derivative characterized by a single fluorine atom at the 2-position of the benzoyl ring and a 2-methylcyclohexylamine substituent. Key properties of fluorinated benzamides include enhanced metabolic stability and lipophilicity, which influence absorption, distribution, and biological activity .

Properties

IUPAC Name

2-fluoro-N-(2-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,2,5-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUIRXDCOVYBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights structural differences and their implications:

Compound Name Fluorine Substituents Key Substituents Metabolic Stability Genotoxicity Profile
2-Fluoro-N-(2-methylcyclohexyl)benzamide 1 (2-position) 2-Methylcyclohexylamine Likely moderate stability* Not directly tested
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide [FL-no: 16.119] 5 (2,3,4,5,6-positions) 2-Methylcyclohexylamine High stability; slow hydrolysis in liver microsomes Negative in Ames and micronucleus tests
2-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide 1 (2-position) Thiadiazole ring Rapid hepatic clearance* Not reported
5-(Cycloheptylsulfamoyl)-2-fluoro-N-(4-methylphenyl)benzamide 1 (2-position) Sulfamoyl, 4-methylphenyl Unclear; sulfamoyl may enhance solubility No data

*Inferred from structural analogs.

Key Observations:
  • Fluorine Count: Increased fluorine substitution (e.g., pentafluoro derivative) correlates with higher metabolic stability due to reduced enzymatic hydrolysis .
  • Substituent Effects : Bulky groups like 2-methylcyclohexylamine slow metabolism by steric hindrance, whereas heterocycles (e.g., thiadiazole) may alter clearance rates .

Metabolic Pathways

  • In vitro studies in rat hepatocytes showed rapid clearance (half-life: 18 minutes) due to oxidative metabolism .
  • Thiadiazole Analogs : Likely undergo phase I oxidation of the heterocycle and phase II conjugation, though specific pathways are unreported .

Toxicity Profiles

  • Subchronic Toxicity: NOAEL of 108 mg/kg/day (males) and 125 mg/kg/day (females) in a 90-day rat study .
  • 2-Fluoro-N-(2-methylcyclohexyl)benzamide: No direct data, but the absence of reactive functional groups (e.g., thiols, epoxides) suggests low genotoxic risk.

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